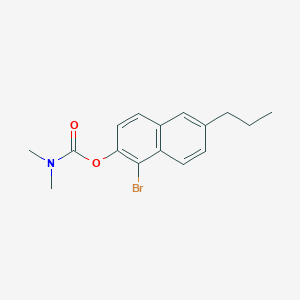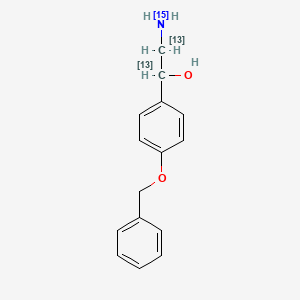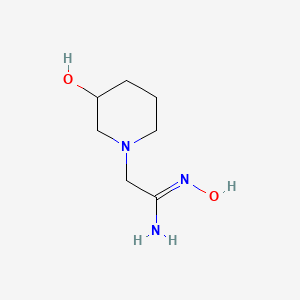
Ofloxacin N-oxide acetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ofloxacin N-oxide acetic acid salt is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against both Gram-positive and Gram-negative bacteria. This compound is particularly significant in pharmaceutical research and development due to its enhanced solubility and stability compared to its parent compound, ofloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin N-oxide acetic acid salt involves the oxidation of ofloxacin. The process typically includes the following steps:
Oxidation: Ofloxacin is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form ofloxacin N-oxide.
Salt Formation: The resulting ofloxacin N-oxide is then reacted with acetic acid to form the acetic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of ofloxacin are oxidized using industrial oxidizing agents under controlled conditions.
Purification: The oxidized product is purified through crystallization or other separation techniques.
Salt Formation: The purified ofloxacin N-oxide is then reacted with acetic acid to form the final product.
Chemical Reactions Analysis
Types of Reactions
Ofloxacin N-oxide acetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to ofloxacin using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Ofloxacin.
Substitution: Substituted derivatives at the N-oxide group.
Scientific Research Applications
Ofloxacin N-oxide acetic acid salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Mechanism of Action
Ofloxacin N-oxide acetic acid salt exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, the compound prevents normal cell division and leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound, a broad-spectrum antibiotic.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity
Uniqueness
Ofloxacin N-oxide acetic acid salt is unique due to its enhanced solubility and stability compared to ofloxacin. This makes it a valuable compound in pharmaceutical research and development, particularly for formulations requiring improved solubility .
Properties
Molecular Formula |
C20H24FN3O7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
acetic acid;7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O5.C2H4O2/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20;1-2(3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,3,4) |
InChI Key |
WOXKVUYCBCCDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


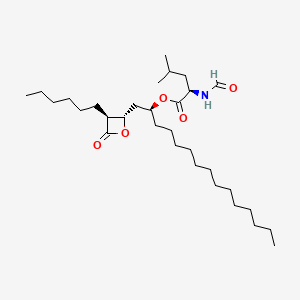
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
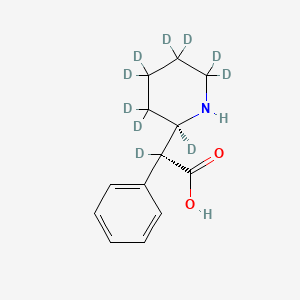
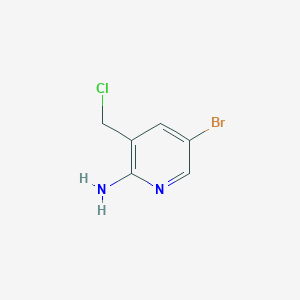
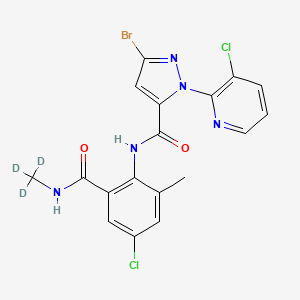
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
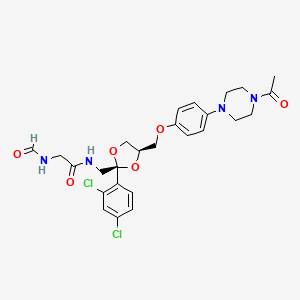
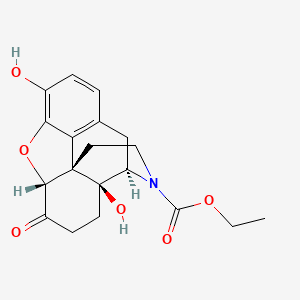

![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
